molecular formula C20H27NO4S B2366392 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 1448054-86-1

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No.: B2366392
CAS No.: 1448054-86-1
M. Wt: 377.5
InChI Key: OXSFEABLFUAPBF-UHFFFAOYSA-N
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic compound featuring an azetidine ring, a cyclohexylsulfonyl group, and a phenylpentane-dione moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity, making them valuable in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione involves multiple steps, typically starting with the formation of the azetidine ring. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The cyclohexylsulfonyl group can be introduced through sulfonylation reactions, while the phenylpentane-dione moiety is often synthesized via aldol condensation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, which facilitates the formation of carbon-carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and sulfonyl derivatives.

Scientific Research Applications

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclohexylsulfonyl group may enhance the compound’s binding affinity and specificity, while the phenylpentane-dione moiety can participate in hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione include other azetidine derivatives and sulfonyl-containing molecules. For example:

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-5-phenylpentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S/c22-19(16-8-3-1-4-9-16)12-7-13-20(23)21-14-18(15-21)26(24,25)17-10-5-2-6-11-17/h1,3-4,8-9,17-18H,2,5-7,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSFEABLFUAPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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